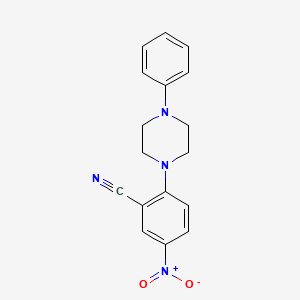

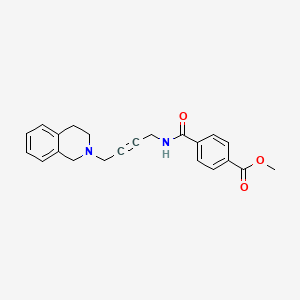

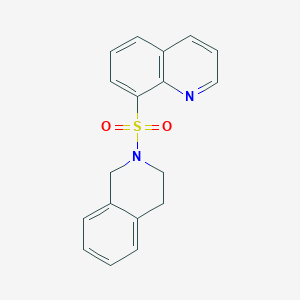

![molecular formula C25H20ClFN2O5S B3019145 methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 1114658-69-3](/img/structure/B3019145.png)

methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide" is a chemically synthesized molecule that likely exhibits a range of biological activities due to its structural features. The presence of a benzothiazine core, which is known for various pharmacological properties, suggests potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazine derivatives typically involves multi-step reactions starting with substituted anilines or thioureas. For instance, the synthesis of 4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine 5,5-dioxides involves a multistep reaction starting with methyl anthranilate, followed by coupling with methane sulfonyl chloride, N-benzylation, N-methylation, and ring closure with sodium hydride to form the 2,1-benzothiazine 2,2-dioxides . Similarly, 5/7-chloro-4H-1,4-benzothiazines are synthesized by condensation of 2-amino-3/5-chlorobenzenethiols with β-diketones in dimethylsulfoxide, which causes oxidative cyclization via an enaminoketone intermediate . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate substituents at the relevant steps.

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by a folded conformation along the nitrogen and sulfur axis. This conformation is crucial for the molecule's interaction with biological targets. The presence of substituents like chloro, fluoro, and methyl groups can significantly influence the molecule's electronic distribution, conformation, and, consequently, its biological activity .

Chemical Reactions Analysis

Benzothiazines can undergo various chemical reactions, including oxidative cyclization, which is a key step in their synthesis. The reactivity of the enaminoketone system towards nucleophilic attack is essential for the cyclization process. Additionally, benzothiazines can be oxidized to form sulfones, as demonstrated by the oxidation of 4H-1,4-benzothiazines with hydrogen peroxide to yield fluorinated sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives can be inferred from their IR, NMR, and mass spectra. For example, the IR spectra typically exhibit a sharp peak due to N-H stretching vibrations, and the presence of a CH3 group can be identified by specific deformation vibrations in the IR region. These spectral properties help confirm the structure of synthesized benzothiazines . The introduction of electron-withdrawing or electron-donating groups can further modify these properties, influencing the compound's solubility, stability, and reactivity.

Wirkmechanismus

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-2. COX enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in inflammation and pain signaling .

Mode of Action

The compound acts as a COX-2 inhibitor . By binding to the active site of the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various pro-inflammatory prostaglandins. This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are involved in inflammation, fever, and pain. By blocking COX-2, the compound reduces the levels of these inflammatory mediators, leading to anti-inflammatory and analgesic effects .

Pharmacokinetics

The compound’s pharmacokinetics can be summarized by its ADME properties:

Result of Action

At the molecular level, the compound’s inhibition of COX-2 leads to a decrease in prostaglandin synthesis. This results in reduced inflammation, pain, and fever. At the cellular level, it decreases the recruitment of inflammatory cells to sites of injury or infection, further contributing to its anti-inflammatory effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance, acidic environments may enhance its absorption, while extreme temperatures could affect its stability. Additionally, the presence of other drugs that compete for the same metabolic pathways can alter its pharmacokinetics and efficacy .

Eigenschaften

IUPAC Name |

methyl 6-chloro-2-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClFN2O5S/c1-15-8-10-18(27)13-20(15)28-22(30)14-29-24(25(31)34-2)23(16-6-4-3-5-7-16)19-12-17(26)9-11-21(19)35(29,32)33/h3-13H,14H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUKPDDJWSLDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClFN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

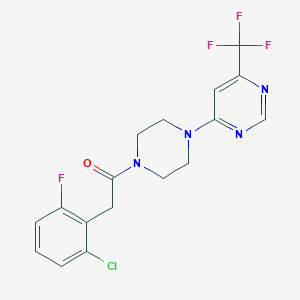

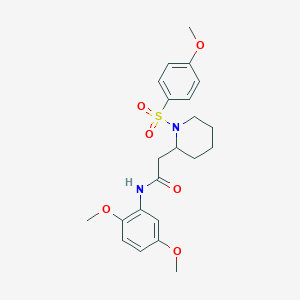

![2-naphthalen-1-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B3019064.png)

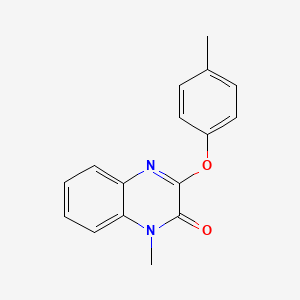

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B3019070.png)

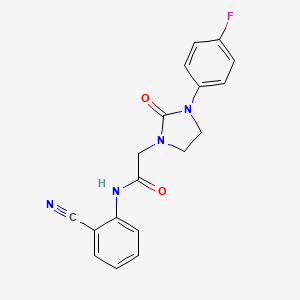

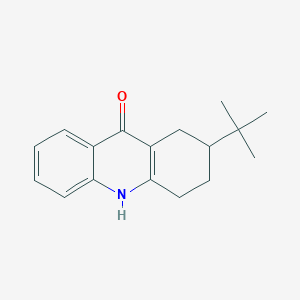

![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)

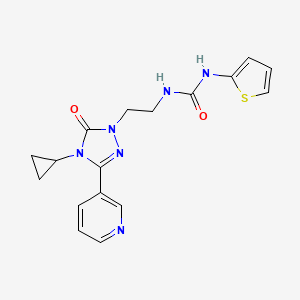

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)